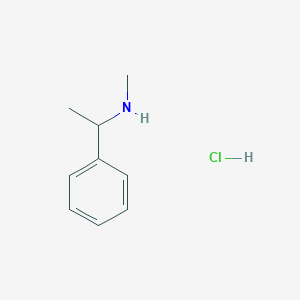

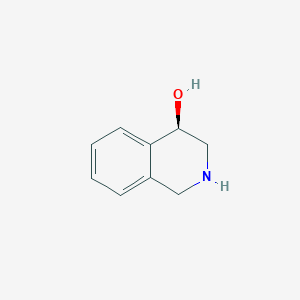

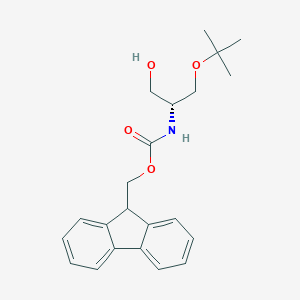

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol, also known as THIQ, is a naturally occurring alkaloid found in various plants and animals. It has been of significant interest to scientists due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

Mecanismo De Acción

The exact mechanism of action of (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been shown to increase dopamine release in the brain, which may contribute to its neuroprotective and anti-addictive effects.

Efectos Bioquímicos Y Fisiológicos

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may promote neuronal survival and growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and behavioral assays. However, (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Direcciones Futuras

There are several future directions for research on (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol. One area of interest is the development of more potent and selective (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol analogs, which may have improved therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanism of action of (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol and its effects on various neurotransmitter systems in the brain. Finally, more research is needed to determine the safety and efficacy of (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol in human clinical trials.

Métodos De Síntesis

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amino acid or amine. Other methods include the Leuckart-Wallach reaction and the Bischler-Napieralski reaction. The choice of synthesis method depends on the desired yield, purity, and cost-effectiveness.

Aplicaciones Científicas De Investigación

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease and other neurodegenerative disorders. (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has also been studied for its potential to treat addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been studied for its potential to treat depression, anxiety, and other mood disorders.

Propiedades

Número CAS |

105181-85-9 |

|---|---|

Nombre del producto |

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol |

Fórmula molecular |

C9H11NO |

Peso molecular |

149.19 g/mol |

Nombre IUPAC |

(4R)-1,2,3,4-tetrahydroisoquinolin-4-ol |

InChI |

InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2/t9-/m0/s1 |

Clave InChI |

HTHIHJJKFYXSOQ-VIFPVBQESA-N |

SMILES isomérico |

C1[C@@H](C2=CC=CC=C2CN1)O |

SMILES |

C1C(C2=CC=CC=C2CN1)O |

SMILES canónico |

C1C(C2=CC=CC=C2CN1)O |

Sinónimos |

(4R)-1,2,3,4-TETRAHYDROISOQUINOLIN-4-OL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)